![molecular formula C13H9ClN6O2S B2809779 2-(4-(5-chlorothiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-37-4](/img/structure/B2809779.png)
2-(4-(5-chlorothiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound involves the use of 5-Chloro-2-thiophenecarboxaldehyde, a thiophene derivative . This compound may be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C₁₈H₂₂ClN₃O₅S. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Scientific Research Applications
Synthesis and Characterization
- 2-(4-(5-chlorothiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide and its derivatives are synthesized through various methods, and their structures are characterized using techniques such as IR, NMR, Mass, and elemental analysis. For instance, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized and characterized by these methods (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activities and Docking Studies
- These compounds are evaluated for biological activities, such as antimicrobial properties. For example, synthesized compounds have been evaluated as antibiotics and against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
- Additionally, derivatives of thiophene-2-carboxamide exhibit good inhibitory activity against various cell lines, especially those products containing certain rings or moieties in their structures. The cytotoxicity of these compounds is studied using assays like the MTT assay (Atta & Abdel‐Latif, 2021).
Chemical and Structural Properties
- Studies have investigated the chemical properties and rotational energy barriers of certain derivatives, providing insights into their structural characteristics and behavior under specific conditions, such as in various solvents or temperatures (Farrokhzadeh, Modarresi-Alam, Akher, Kleinpeter, Kelling, & Schilde, 2021).
properties
IUPAC Name |
2-[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN6O2S/c14-10-6-5-9(23-10)13(22)16-7-1-3-8(4-2-7)20-18-12(11(15)21)17-19-20/h1-6H,(H2,15,21)(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZSBGLADIXQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-chlorothiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide |
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